molecular formula C18H17Cl2N5O3S B12131478 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B12131478
M. Wt: 454.3 g/mol
InChI Key: WSYZKEUIQNJHKX-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and dichlorophenyl and dimethoxyphenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process generally includes the formation of the triazole ring, followed by the introduction of the sulfanyl group and the subsequent attachment of the dichlorophenyl and dimethoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, sulfur-containing compounds, and various chlorinated aromatic compounds. The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalytic agents, advanced purification techniques, and large-scale reactors to ensure consistent production. The specific methods may vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive agent, with studies exploring its antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has investigated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are believed to play crucial roles in its bioactivity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide stands out due to its unique combination of functional groups, which may contribute to its distinct biological and chemical properties. The presence of both dichlorophenyl and dimethoxyphenyl groups, along with the triazole and sulfanyl moieties, provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C18H17Cl2N5O3S

Molecular Weight

454.3 g/mol

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C18H17Cl2N5O3S/c1-27-14-4-3-10(5-15(14)28-2)17-23-24-18(25(17)21)29-9-16(26)22-13-7-11(19)6-12(20)8-13/h3-8H,9,21H2,1-2H3,(H,22,26)

InChI Key

WSYZKEUIQNJHKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC

Origin of Product

United States

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